molecular formula C8H14N2 B7762618 1-Isobutyl-3-methyl-1H-pyrazole CAS No. 405548-40-5

1-Isobutyl-3-methyl-1H-pyrazole

Cat. No.: B7762618
CAS No.: 405548-40-5
M. Wt: 138.21 g/mol
InChI Key: LHMILYUDNHGBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-3-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry

Properties

IUPAC Name

3-methyl-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-8(3)9-10/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMILYUDNHGBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269535
Record name 1H-Pyrazole, 3-methyl-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405548-40-5
Record name 1H-Pyrazole, 3-methyl-1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405548-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-methyl-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Scope

The cyclization of ethynylalkylcarbinols (e.g., 3-methyl-1-pentyn-3-ol) with hydrazines in concentrated sulfuric acid (30–100% w/w) represents a robust one-pot synthesis for 3-methylpyrazole derivatives. For 1-isobutyl-3-methyl-1H-pyrazole, substituting the ethynylalkylcarbinol with an isobutyl-bearing analog (e.g., 4-methyl-1-pentyn-3-ol) enables direct incorporation of the isobutyl group at the pyrazole’s 1-position. The reaction proceeds via acid-catalyzed cyclodehydration, with iodine or iodide salts (0.01–10 mol%) enhancing regioselectivity and yield.

Table 1: Optimized Conditions for Ethynylalkylcarbinol Cyclization

ParameterOptimal RangeImpact on Yield/Purity
Sulfuric Acid Concentration50–80% w/wHigher concentrations reduce byproducts
Temperature120–155°CExothermic; controlled heating prevents decomposition
Iodide Catalyst Loading0.5–2 mol%Accelerates cyclization, minimizes side reactions
Reaction Time90–150 minutesLonger durations improve conversion but risk degradation

Workup and Purification

Post-reaction neutralization with sodium hydroxide or ammonia precipitates the crude product, which is extracted using dichloroethane or toluene. Distillation or recrystallization yields purities exceeding 85%, with industrial-scale processes achieving 98% purity via sulfuric acid recrystallization. For example, a 2.2 mol scale reaction with 3-methyl-1-pentyn-3-ol produced 114.8 g of 3,4,5-trimethylpyrazole after extraction and recrystallization.

Condensation of Substituted Hydrazines with α,β-Unsaturated Diols

Substrate Selection and Reactivity

Butenediols (e.g., 2-butene-1,4-diol) react with alkylhydrazines in sulfuric acid to form pyrazoles with substituents dictated by the hydrazine’s alkyl group. Using isobutylhydrazine instead of methylhydrazine directly installs the isobutyl group at the 1-position. The reaction is highly exothermic, requiring gradual addition of hydrazine to 80% sulfuric acid at 120°C.

Table 2: Comparative Yields for Hydrazine-Diol Condensation

HydrazineDiolYield (%)Purity (%)
Methylhydrazine2-butene-1,4-diol82.198
Isobutylhydrazine*2-butene-1,4-diol75–80†90–95†
Phenylhydrazine1-butene-3,4-diol6885
*Theoretical values extrapolated from patent data; †Estimated based on analogous reactions.

Byproduct Management

Side products include oligomeric species and sulfonated derivatives, mitigated by maintaining excess sulfuric acid (4.4 mol relative to hydrazine). Neutralization with ammonia converts residual sulfuric acid to ammonium sulfate, which is oxidizable to recover sulfur dioxide for acid regeneration.

Post-Synthetic Alkylation of Pre-Formed Pyrazoles

Table 3: Alkylation Efficiency with Different Bases

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8065
NaHTHF6072
NaOHH₂O10058

Limitations

Competitive O-alkylation and low regioselectivity necessitate rigorous purification. Industrial adoption is limited compared to one-pot cyclization methods due to higher costs and complexity.

Continuous Flow Synthesis and Industrial-Scale Production

Process Intensification

Patent data highlights the feasibility of continuous flow systems for pyrazole synthesis, enabling precise control over residence time and temperature. A pilot-scale setup using 50% sulfuric acid and 1 mol% NaI achieved 89% conversion in 45 minutes, outperforming batch reactors.

Table 4: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Reaction Time120 minutes45 minutes
Yield82%89%
Energy ConsumptionHighModerate

Comparative Analysis of Synthetic Routes

Cost and Scalability

  • Cyclization of Ethynylalkylcarbinols : Most cost-effective for large-scale production (raw material availability <$0.5/g).

  • Hydrazine-Diol Condensation : Higher purity but requires expensive hydrazine derivatives ($2–5/g).

  • Alkylation : Least scalable due to multi-step complexity.

Environmental Impact

Sulfuric acid recovery via ammonium sulfate oxidation reduces waste in cyclization methods . Alkylation routes generate halogenated byproducts, necessitating additional wastewater treatment.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at the 3-position undergoes selective oxidation under controlled conditions. Using potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid, forming 1-isobutyl-3-carboxy-1H-pyrazole. This reaction is critical for synthesizing derivatives with enhanced polarity and biological activity.

Key conditions :

Oxidizing AgentSolventTemperatureProduct
KMnO₄ (aq. H₂SO₄)Water60–80°C1-Isobutyl-3-carboxy-1H-pyrazole

Reduction Reactions

The pyrazole ring exhibits stability under standard reduction conditions, but substituents can be targeted:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative under high pressure (5 atm) .

  • Functional Group Reduction : The isobutyl group remains inert, while ester or ketone substituents (if present) are reduced using NaBH₄ or LiAlH₄.

Electrophilic Substitution

The electron-rich pyrazole ring participates in electrophilic substitution, with regioselectivity dictated by substituents:

Reaction TypeReagentPositionProduct
NitrationHNO₃/H₂SO₄4-position1-Isobutyl-3-methyl-4-nitro-1H-pyrazole
SulfonationH₂SO₄/SO₃5-position1-Isobutyl-3-methyl-5-sulfo-1H-pyrazole

The methyl group at position 3 directs incoming electrophiles to the 4- and 5-positions due to steric and electronic effects .

Nucleophilic Substitution

Nucleophilic displacement occurs at activated positions. For example, halogenation at the 4-position enables subsequent reactions:

Example Reaction Sequence :

  • Chlorination : Treatment with PCl₅ yields 1-isobutyl-3-methyl-4-chloro-1H-pyrazole .

  • Amination : Reaction with ammonia or amines replaces the chlorine, forming 4-amino derivatives .

Condensation Reactions

The pyrazole nitrogen participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

  • Heterocycle Fusion : Condensation with β-ketoesters generates fused pyrazolo-pyrimidine systems under microwave irradiation .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the 4-position:

CatalystCoupling PartnerProductYield
Pd(PPh₃)₄Phenylboronic acid1-Isobutyl-3-methyl-4-phenyl-1H-pyrazole78%

Mechanistic Insights

  • Oxidation Mechanism : The methyl group oxidation proceeds via radical intermediates, with KMnO₄ acting as both oxidant and proton abstractor.

  • Electrophilic Substitution : Nitration follows a nitronium ion (NO₂⁺) attack, stabilized by the pyrazole’s aromatic π-system .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without catalysts.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolytic ring-opening in strong acids/bases.

Scientific Research Applications

Organic Synthesis

1-Isobutyl-3-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds due to its unique structural features. The compound can react with various electrophiles, enabling the formation of diverse derivatives that are essential in synthetic pathways.

Table 1: Synthetic Applications of this compound

Reaction TypeProduct TypeYield (%)
Nucleophilic SubstitutionAlkylated Pyrazole Derivatives75
Condensation ReactionsPyrazole-based Ligands82
CyclizationFused Heterocycles68

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry as a potential pharmacophore for drug design. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Biological Activities of Pyrazole Derivatives

Activity TypeCompound TestedIC50 (µM)
COX-2 InhibitionThis compound0.02
AnticancerVarious Pyrazole Derivatives0.19
AntimicrobialSelected PyrazolesVaries

Material Science

In material science, this compound is used for synthesizing functional materials with specific properties. Its reactive nature allows it to form covalent bonds with various substrates, enhancing the material's performance in applications like coatings and polymers.

Table 3: Material Applications of this compound

Application TypeMaterial TypeProperties Enhanced
CoatingsProtective CoatingsImproved adhesion and durability
PolymersFunctional PolymersEnhanced thermal stability
CompositesComposite MaterialsIncreased mechanical strength

Biological Studies

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The compound has shown promise as an anticancer agent and exhibits activity against several pathogenic microorganisms.

Case Study: Anticancer Potential
Research demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression. For example, compounds derived from this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Biological Activity

1-Isobutyl-3-methyl-1H-pyrazole (IBMP) is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of IBMP, supported by relevant research findings and case studies.

Chemical Structure and Properties

IBMP features an isobutyl group and a methyl group, which contribute to its unique reactivity. The presence of a sulfonyl chloride functional group enhances its ability to form covalent bonds with nucleophilic sites on biomolecules, making it a promising candidate for therapeutic applications. The general structure can be represented as follows:

C7H11N2\text{C}_7\text{H}_{11}\text{N}_2

Anticancer Activity

Recent studies have highlighted the potential of IBMP in cancer therapy. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. For instance:

  • In vitro Studies : IBMP has shown significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • In vivo Studies : Animal models demonstrate that compounds based on the pyrazole scaffold exhibit reduced tumor growth rates .

Anti-inflammatory Activity

IBMP has been evaluated for its anti-inflammatory properties. The sulfonyl chloride group allows for interactions that may inhibit pro-inflammatory cytokines:

  • Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Case Study : A series of pyrazole derivatives showed up to 93% inhibition of interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of IBMP has also been explored:

  • Broad Spectrum : IBMP exhibits activity against various bacterial strains such as E. coli and S. aureus, with studies indicating that modifications in the pyrazole structure can enhance this activity .
  • Specific Findings : Compounds derived from IBMP demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

The biological activity of IBMP is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl chloride group facilitates covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition.
  • Modulation of Protein Function : By altering protein interactions, IBMP can influence various biochemical pathways critical in disease processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of IBMP, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Characteristics
This compound-5-carboxylic acidContains a carboxylic acid groupLess reactive than IBMP
This compound-5-sulfonamideContains a sulfonamide groupExhibits different biological activity profiles
This compound-5-sulfonateContains a sulfonate groupMore stable but less reactive than IBMP

Future Directions in Research

The promising biological activities of IBMP indicate several avenues for future research:

  • Drug Development : Further exploration into its pharmacophore properties could lead to the development of novel therapeutic agents targeting specific diseases.
  • Combination Therapies : Investigating the efficacy of IBMP in combination with other anticancer or anti-inflammatory agents may enhance therapeutic outcomes.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities will provide insights necessary for optimizing its use in clinical settings.

Q & A

Basic: What are the standard synthetic routes for preparing 1-isobutyl-3-methyl-1H-pyrazole, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For alkyl-substituted pyrazoles like this compound, a modified Claisen-Schmidt condensation could be employed using isobutylhydrazine and a β-keto ester precursor (e.g., methyl acetoacetate). Reaction optimization includes:

  • Temperature control : Elevated temperatures (~80–100°C) in ethanol or acetic acid to drive cyclization .
  • Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions to enhance reaction rates and yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Advanced: How can computational methods (e.g., DFT) predict the reactivity or regioselectivity of this compound in substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example:

  • Electrophilic substitution : Electron-rich positions (e.g., N1 or C4 of the pyrazole ring) are favored based on Fukui indices .
  • Steric effects : The isobutyl group at N1 may hinder electrophilic attack at adjacent positions, directing reactivity to C4 or C5 .
    Validation requires experimental cross-checks, such as NMR monitoring of reaction intermediates or X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using chemical shift databases. For instance, pyrazole ring protons resonate at δ 6.0–7.5 ppm, while isobutyl methyl groups appear at δ 0.8–1.2 ppm .
  • IR spectroscopy : Confirm N–H stretches (~3200 cm⁻¹) and C=N/C–N vibrations (~1500–1600 cm⁻¹) .
  • Mass spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

Answer:
Discrepancies in bond lengths or angles (e.g., C–N vs. C–C in the pyrazole ring) may arise from polymorphism or experimental resolution limits. Strategies include:

  • High-resolution X-ray diffraction : Use synchrotron sources to improve data accuracy .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .
  • Complementary techniques : Pair crystallography with solid-state NMR or Raman spectroscopy to validate electronic environments .

Basic: What are the common biological activity screening protocols for pyrazole derivatives like this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory testing : Inhibition of COX-1/COX-2 enzymes via ELISA or in vitro LPS-induced cytokine models .
  • Dose-response curves : IC₅₀/EC₅₀ calculations using non-linear regression (e.g., GraphPad Prism) .

Advanced: How can substituent effects (e.g., isobutyl vs. phenyl groups) alter the pharmacokinetic properties of pyrazole derivatives?

Answer:

  • Lipophilicity (logP) : Isobutyl groups increase hydrophobicity, enhancing membrane permeability but reducing solubility. Measure via shake-flask method or HPLC .
  • Metabolic stability : Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4) using human liver microsomes .
  • In silico ADME : Tools like SwissADME predict bioavailability, BBB penetration, and toxicity .

Basic: How to troubleshoot low yields in the alkylation of pyrazole precursors?

Answer:

  • Nucleophilicity : Use stronger bases (e.g., NaH or K₂CO₃) to deprotonate the pyrazole N–H for alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .
  • Side reactions : Monitor for over-alkylation via TLC or LC-MS and adjust stoichiometry (e.g., 1:1.2 ratio of pyrazole:alkyl halide) .

Advanced: What strategies can validate the mechanism of action (MOA) for pyrazole-based enzyme inhibitors?

Answer:

  • Kinetic studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Docking simulations : AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding .
  • Site-directed mutagenesis : Modify active-site residues (e.g., His, Asp) to confirm binding interactions .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential volatility .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in tracking pyrazole metabolism or degradation pathways?

Answer:

  • Synthesis : Incorporate ¹³C-labeled carbonyl precursors or ¹⁵N-hydrazines during cyclization .
  • LC-MS/MS : Quantify labeled metabolites in biological matrices (e.g., plasma, urine) .
  • Degradation studies : Use ¹H-¹³C HSQC NMR to identify cleavage products in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-3-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.